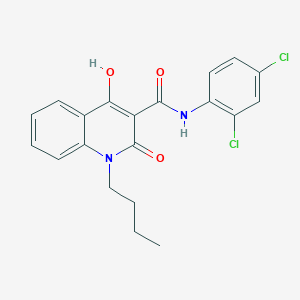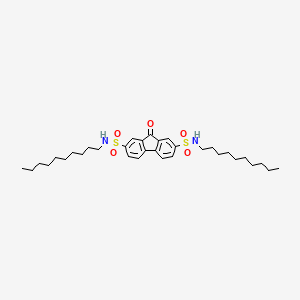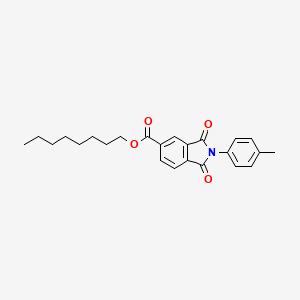
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida es un compuesto sintético con una estructura molecular compleja. Se caracteriza por la presencia de un núcleo de quinolina, sustituido con un grupo butilo, un grupo diclorofenilo, un grupo hidroxilo y un grupo carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de quinolina, seguido de la introducción del grupo butilo, el grupo diclorofenilo y el grupo hidroxilo. El paso final implica la formación del grupo carboxamida. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso está diseñado para garantizar la coherencia en la calidad del producto y minimizar el impacto ambiental. Se utilizan técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) para el control de calidad y la caracterización del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida se somete a diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Formación de un derivado de cetona.
Reducción: Formación de un derivado de alcohol.
Sustitución: Formación de derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando varias vías bioquímicas. Los objetivos y vías moleculares exactos dependen de la aplicación específica y son objeto de investigación en curso.
Compuestos similares:
- 1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida
- 1-butil-N-[(2,4-diclorofenil)metil]tetrazol-5-amina
Comparación: 1-butil-N-(2,4-diclorofenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida es único debido a su patrón de sustitución específico y la presencia de grupos hidroxilo y carboxamida. Esta combinación de grupos funcionales imparte propiedades químicas distintas y posibles actividades biológicas, diferenciándolo de otros compuestos similares.
Comparación Con Compuestos Similares
- 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 1-butyl-N-[(2,4-dichlorophenyl)methyl]tetrazol-5-amine
Comparison: this compound is unique due to its specific substitution pattern and the presence of both hydroxy and carboxamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds.
Propiedades
Número CAS |
300716-28-3 |
|---|---|
Fórmula molecular |
C20H18Cl2N2O3 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-10-24-16-7-5-4-6-13(16)18(25)17(20(24)27)19(26)23-15-9-8-12(21)11-14(15)22/h4-9,11,25H,2-3,10H2,1H3,(H,23,26) |
Clave InChI |
SDXCZGRCDDZSST-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)


![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)
![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)


![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
